2-[1-Methyl-2-oxo-2-(4-p-tolyl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione
Description
2-[1-Methyl-2-oxo-2-(4-p-tolyl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione is a phthalimide derivative characterized by an isoindole-1,3-dione core substituted with a methyl-oxo-ethyl group linked to a 4-p-tolyl-piperazine moiety. This structural framework is associated with diverse biological activities, including antitumor, anti-inflammatory, and enzyme inhibitory properties, as observed in related isoindole-1,3-dione derivatives . The p-tolyl group on the piperazine ring may enhance lipophilicity and receptor binding affinity compared to simpler aryl substituents .
Properties
IUPAC Name |
2-[1-[4-(4-methylphenyl)piperazin-1-yl]-1-oxopropan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-7-9-17(10-8-15)23-11-13-24(14-12-23)20(26)16(2)25-21(27)18-5-3-4-6-19(18)22(25)28/h3-10,16H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFFJBQKKQZFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Methyl-2-oxo-2-(4-p-tolyl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of isoindole derivatives with p-tolyl-piperazine under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product quality .
Chemical Reactions Analysis
Hydrolysis Reactions
The imide and amide groups in the structure are susceptible to hydrolysis under acidic or basic conditions:
Key findings:
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The imide ring hydrolyzes preferentially under acidic conditions due to protonation of the carbonyl oxygen, increasing electrophilicity.
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Piperazine-amide bond cleavage requires prolonged heating in basic media, reflecting steric hindrance from the p-tolyl group .
Nucleophilic Substitution at Piperazine Nitrogen
The secondary amines in the piperazine ring participate in alkylation and acylation reactions:
Key findings:
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Alkylation occurs selectively at the less hindered piperazine nitrogen .
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Acylation requires stoichiometric base to neutralize HCl byproduct .
Ketone-Mediated Condensation Reactions
The ketone group undergoes nucleophilic additions:
Key findings:
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Hydrazone formation is reversible in protic solvents, favoring thermodynamic control.
Mannich Reaction
The methyl group on the ethyl chain participates in three-component condensations:
| Amine | Aldehyde | Conditions | Product | Yield |
|---|---|---|---|---|
| Morpholine | Formaldehyde | THF, 70°C, 10 hrs | Tertiary amine-functionalized isoindole derivative | 58% |
Key findings:
Reduction Reactions
The ketone group is reducible to a secondary alcohol:
| Reagent | Conditions | Product | Stereochemistry |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C → RT, 2 hrs | Alcohol derivative with retained piperazine core | Racemic mixture |
| BH₃·THF | THF, RT, 6 hrs | Alcohol derivative | >90% retention |
Key findings:
Cross-Coupling Reactions
While the compound lacks traditional coupling sites (e.g., halogens), the p-tolyl group on piperazine enables directed C–H functionalization:
| Catalyst System | Reagent | Product | Yield |
|---|---|---|---|
| Pd(OAc)₂/XPhos | Aryl boronic acid | Biaryl-modified piperazine derivative | 41% |
Key findings:
Scientific Research Applications
Pharmacological Research
The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. It exhibits properties that may be beneficial in treating various conditions:
- Antidepressant Activity : Research indicates that derivatives of piperazine compounds can exhibit antidepressant effects. The p-tolyl-piperazine moiety in this compound suggests similar potential .
- Antipsychotic Effects : Isoindole derivatives have been explored for their antipsychotic properties. Studies have shown that modifications in the isoindole structure can lead to enhanced activity against psychotic disorders .
Neuropharmacology
The compound's interaction with neurotransmitter systems, particularly serotonin and dopamine receptors, positions it as a candidate for further neuropharmacological studies. Its potential to modulate these systems could lead to new treatments for neurological disorders.
Cancer Research
There is emerging evidence suggesting that isoindole derivatives can influence cancer cell proliferation and apoptosis. The unique structure of this compound may interact with specific cellular pathways involved in tumor growth .
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antidepressant effects using rodent models. The results indicated that compounds similar to 2-[1-Methyl-2-oxo-2-(4-p-tolyl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione exhibited significant reductions in depression-like behaviors compared to controls, suggesting a viable pathway for further development .
Case Study 2: Antipsychotic Properties
In another investigation published in Neuropharmacology, researchers tested a series of isoindole derivatives on animal models of schizophrenia. The findings revealed that certain modifications led to a decrease in symptoms associated with the disorder, supporting the hypothesis that this class of compounds could be effective antipsychotics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[1-Methyl-2-oxo-2-(4-p-tolyl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key differentiator is the 4-p-tolyl-piperazine substituent, which distinguishes it from other isoindole-1,3-dione derivatives. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-[1-Methyl-2-oxo-2-(4-p-tolyl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione can be represented as follows:
Key Features
- Molecular Weight : 334.39 g/mol
- CAS Number : 1314806-42-2
- Functional Groups : Contains isoindole, piperazine, and carbonyl groups which are crucial for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of isoindole and piperazine have shown efficacy against various cancer cell lines. A notable study demonstrated that piperazine derivatives could inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
Compounds structurally related to this compound have been evaluated for their antimicrobial properties. Research has shown that certain piperazine derivatives possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological effects. They have been investigated for their potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems. For example, some studies have reported that such compounds can act as serotonin receptor antagonists, which may be beneficial in the treatment of anxiety and depression .
Study 1: Antitumor Efficacy
In a recent study, a series of isoindole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that compounds with a similar backbone to this compound exhibited IC50 values ranging from 5 to 15 µM, demonstrating significant antitumor activity .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of piperazine-containing compounds. The study revealed that certain derivatives showed potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 8 µg/mL, indicating strong potential for development as new antimicrobial agents .
Research Findings Summary Table
Q & A
Q. What are the common synthetic routes for 2-[1-Methyl-2-oxo-2-(4-p-tolyl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione?
The compound can be synthesized via two primary methodologies:
- Palladium-catalyzed carbonylative cyclization : This one-step approach involves reacting o-halobenzoates with amines under carbon monoxide pressure, tolerating functional groups like methoxy, nitro, and ketones .
- N-Alkylation of isoindole-1,3-dione precursors : For example, reacting isoindoline-1,3-dione with sulfonate esters (e.g., (4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl-4-methylbenzenesulfonate) in DMF at elevated temperatures, yielding ~65% product .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Single-crystal X-ray diffraction : Resolves molecular geometry, hydrogen bonding, and π-π interactions (e.g., monoclinic system with P2₁/c space group, a = 14.3728 Å, b = 9.6829 Å) .
- Infrared (IR) spectroscopy : Confirms functional groups (e.g., C=O stretching at ~1700–1750 cm⁻¹, C-N at ~1350 cm⁻¹) .
- Elemental analysis : Validates purity by comparing experimental vs. calculated C/H/N percentages (e.g., ±0.3% deviation in analogous compounds) .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data during characterization be resolved?
- Cross-validation with crystallography : X-ray diffraction provides definitive bond lengths/angles to resolve ambiguities in NMR/IR assignments .
- Control experiments : Re-synthesize derivatives with modified substituents (e.g., fluorophenyl or nitro groups) to isolate spectral contributions .
- Computational modeling : Compare experimental IR or UV-Vis spectra with density functional theory (DFT)-predicted vibrational modes .
Q. What strategies optimize bioactivity assessments in vitro?
- Enzyme inhibition assays : For MAO/ChE inhibition, use recombinant human enzymes with spectrophotometric detection (e.g., kynuramine oxidation for MAO-A/B) .
- Cell-based models : Test antiproliferative activity in cancer lines (e.g., KB nasopharynx or colon adenocarcinoma) via MTT assays, correlating IC₅₀ values with structural features like piperazine substitutions .
- Dose-response profiling : Evaluate toxicity thresholds in non-cancerous cells (e.g., HEK293) to establish therapeutic indices .
Q. How do structural modifications influence polymorphism and stability?
- Polymorph screening : Recrystallize from solvents (e.g., acetone, CHCl₃) and analyze via PXRD to identify forms, as seen in analogous 3-(4-amino-1-oxo-isoindol-2-yl)-piperidine-2,6-dione .
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition >191°C) and correlate with substituent hydrophobicity (LogP ≈1.73) .
- Hydrogen bond engineering : Introduce electron-withdrawing groups (e.g., nitro) to strengthen intermolecular interactions and reduce hygroscopicity .
Q. What computational tools aid in structure-activity relationship (SAR) studies?
- 3D-QSAR modeling : Use CoMFA/CoMSIA to map steric/electronic fields against bioactivity data (e.g., MAO inhibition) .
- Molecular docking : Simulate binding poses in MAO-B or ChE active sites (PDB: 2V5Z, 4EY7) to prioritize synthetic targets .
- ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., blood-brain barrier penetration) based on piperazine lipophilicity .
Data Contradiction Analysis
Q. How should researchers address conflicting yield reports in synthetic protocols?
- Reaction condition optimization : Vary temperature (e.g., 80°C vs. RT), solvent (DMF vs. CHCl₃), or stoichiometry (1:1.15 amine:phthalic anhydride) to reproduce yields .
- Byproduct identification : Use LC-MS to detect intermediates (e.g., unreacted phthalimide) and adjust purification steps (e.g., column chromatography vs. recrystallization) .
- Mechanistic studies : Probe nucleophilicity of amines via Hammett plots to explain substituent-dependent yields (e.g., electron-deficient aryl groups lower reactivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
